N-Stearoyldextramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Stearoyldextramine is an organic compound with the molecular formula C27H46N2O5. It is a derivative of dextramine, where a stearoyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Stearoyldextramine can be synthesized through the reaction of stearic acid with dextramine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the stearoyl group and the dextramine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Stearoyldextramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The stearoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearoyl oxides, while reduction can produce stearoyl amines .
Scientific Research Applications
N-Stearoyldextramine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-Stearoyldextramine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Stearoyltaurine: Another N-acyl amine with similar structural features.
N-Stearoylserotonin: A compound with a stearoyl group attached to serotonin.
N-Stearoylglycine: A derivative of glycine with a stearoyl group.
Uniqueness
N-Stearoyldextramine is unique due to its specific combination of the stearoyl group and dextramine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
36136-05-7 |
---|---|
Molecular Formula |
C27H46N2O5 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]octadecanamide |
InChI |
InChI=1S/C27H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(31)28-25(22-30)27(32)23-18-20-24(21-19-23)29(33)34/h18-21,25,27,30,32H,2-17,22H2,1H3,(H,28,31) |
InChI Key |
ULVKSVBYCYGJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.